molecular formula C13H21NO3 B6249705 tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2411296-03-0

tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B6249705
CAS No.: 2411296-03-0
M. Wt: 239.31 g/mol
InChI Key: KPEPOCPERRUBLA-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate: is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant stability and rigidity, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For instance, a common method involves the reaction of a ketone with an amine under acidic or basic conditions to form the spirocyclic structure.

    Introduction of the tert-Butyl Group: The tert-butyl ester group is introduced through esterification. This can be achieved by reacting the carboxylic acid derivative of the spirocyclic compound with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of high-throughput screening can also optimize reaction conditions and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the spirocyclic core or the tert-butyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom. Reagents like alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its stable spirocyclic structure makes it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to design and synthesize bioactive molecules. Its unique structure allows for the exploration of new pharmacophores and the development of potential therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its stability and ability to interact with biological targets make it a promising scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its rigidity and stability are advantageous in creating polymers and other materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds, while the spirocyclic structure provides steric hindrance, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate
  • tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
  • 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester

Uniqueness

tert-Butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in research and industry.

This detailed overview provides a comprehensive understanding of tert-butyl 3-oxo-1-azaspiro[35]nonane-1-carboxylate, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2411296-03-0

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-10(15)13(14)7-5-4-6-8-13/h4-9H2,1-3H3

InChI Key

KPEPOCPERRUBLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C12CCCCC2

Purity

95

Origin of Product

United States

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